molecular formula C16H9ClN2S2 B2551598 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 852934-01-1

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Cat. No.: B2551598
CAS No.: 852934-01-1
M. Wt: 328.83
InChI Key: QAYWIUZKWWQPPP-UHFFFAOYSA-N
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Description

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Scientific Research Applications

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiophene and its derivatives, including “4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Thienopyrimidines are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring. They are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The thiophene ring is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including antibacterial effects .

The mode of action of these compounds often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific compound and its functional groups .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its specific chemical structure. Factors such as solubility, permeability, and stability can influence the compound’s bioavailability .

The compound’s action can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, solubility, and interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with chlorinated pyrimidine intermediates. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives.

    Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

4-chloro-5-phenyl-2-thiophen-2-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-14-13-11(10-5-2-1-3-6-10)9-21-16(13)19-15(18-14)12-7-4-8-20-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYWIUZKWWQPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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